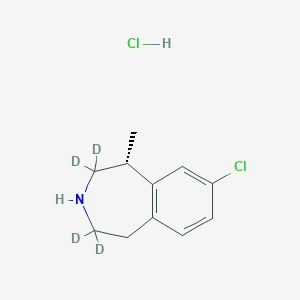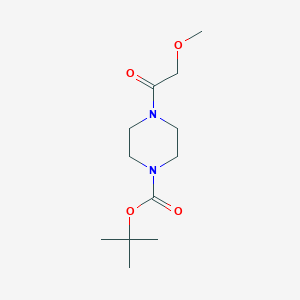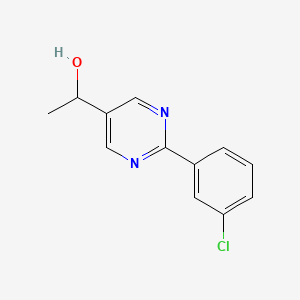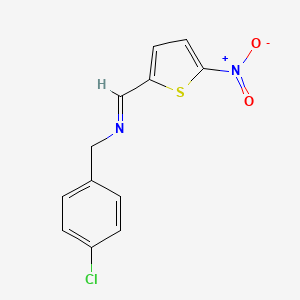
(E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanimine typically involves the condensation reaction between 4-chlorobenzylamine and 5-nitrothiophene-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Sodium hydroxide, ethanol as a solvent.
Major Products
Oxidation: 4-chlorobenzylamine, 5-aminothiophene-2-carbaldehyde.
Reduction: (E)-N-(4-Chlorobenzyl)-1-(5-aminothiophen-2-yl)methanamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: As an intermediate in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanimine would depend on its specific application. For example, if used as a pharmaceutical compound, it might interact with specific enzymes or receptors in the body, altering their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components.
類似化合物との比較
Similar Compounds
- (E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine
- (E)-N-(4-Chlorobenzyl)-1-(5-aminothiophen-2-yl)methanimine
- (E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)ethanimine
Uniqueness
(E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanimine is unique due to the presence of both a nitro group and an imine group, which can participate in a variety of chemical reactions
特性
分子式 |
C12H9ClN2O2S |
|---|---|
分子量 |
280.73 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)methyl]-1-(5-nitrothiophen-2-yl)methanimine |
InChI |
InChI=1S/C12H9ClN2O2S/c13-10-3-1-9(2-4-10)7-14-8-11-5-6-12(18-11)15(16)17/h1-6,8H,7H2 |
InChIキー |
UTPWACOPRXIJOU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN=CC2=CC=C(S2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


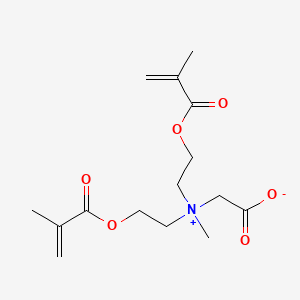
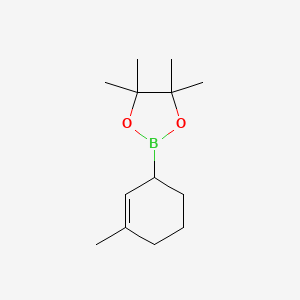
![6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline](/img/structure/B13846401.png)
![(E)-but-2-enedioic acid;2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B13846408.png)
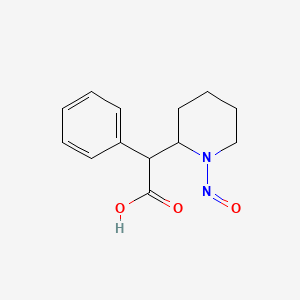
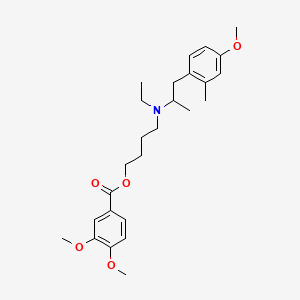
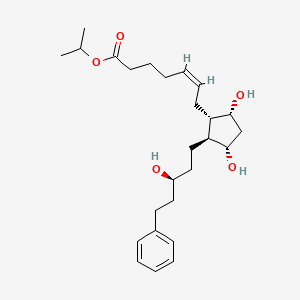
![5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13846451.png)
![2-[(3-Aminopropylamino)methyl]phenol](/img/structure/B13846456.png)
![Oxalate;3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13846457.png)
![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13846466.png)
